1-(2-Methoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2-METHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a methoxyphenyl group, a piperidinyl-pyridazinyl moiety, and a phenylurea linkage, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative, which undergoes a series of reactions including nitration, reduction, and coupling with the piperidinyl-pyridazinyl intermediate. The final step involves the formation of the urea linkage under controlled conditions, often using reagents like isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines .
Scientific Research Applications
3-(2-METHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial potential.
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester: Used in medicinal chemistry for its unique structural properties.
Uniqueness
3-(2-METHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C23H25N5O2/c1-30-21-11-4-3-10-20(21)25-23(29)24-18-9-7-8-17(16-18)19-12-13-22(27-26-19)28-14-5-2-6-15-28/h3-4,7-13,16H,2,5-6,14-15H2,1H3,(H2,24,25,29) |
InChI Key |
BHMBHUBSVBEDKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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